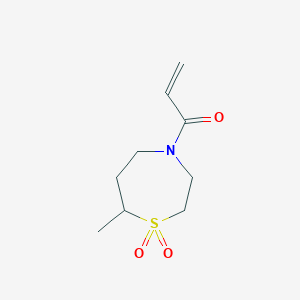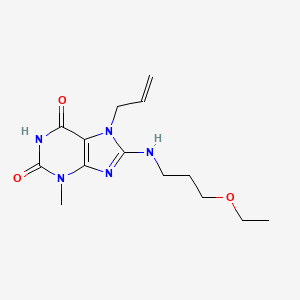![molecular formula C18H23N3O3 B2508407 2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide CAS No. 848288-79-9](/img/structure/B2508407.png)
2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide” is a research compound1. It has a molecular formula of C18H23N3O3 and a molecular weight of 329.41.
Synthesis Analysis
The synthesis pathway for similar compounds often involves the condensation of amines with acetic acid derivatives in the presence of a coupling agent2. However, specific synthesis methods for this compound are not readily available in the searched resources.
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C18H23N3O31. Detailed structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy, which is not available in the searched resources.
Chemical Reactions Analysis
Specific chemical reactions involving this compound are not available in the searched resources. Typically, the reactivity of a compound is determined by its functional groups. In this case, the compound contains amide and ketone functional groups, which can participate in a variety of chemical reactions.Physical And Chemical Properties Analysis
This compound has a molecular weight of 329.41. Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the searched resources.Aplicaciones Científicas De Investigación
Synthesis and Antihypertensive Activity
One study explores the synthesis of a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, aiming to screen them as antihypertensive agents. The research demonstrates the potential of these compounds in modulating blood pressure, highlighting their significance in the development of new cardiovascular drugs (Caroon et al., 1981).
Cycloaddition Reactions and Structural Analysis
Another study focuses on the synthesis of 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives through a stereospecific [3+2] 1,3-cycloaddition, showcasing the compound's utility in creating complex molecular architectures. This research underlines the compound's role in advancing synthetic chemistry and providing a foundation for developing novel chemical entities (Chiaroni et al., 2000).
Pharmacological Characterizations
Further, the pharmacological characterization of related κ-opioid receptor antagonists elucidates the compound's relevance in neuroscience research, contributing to our understanding of opioid receptors and their antagonists' therapeutic potential. Such studies are pivotal in the quest for novel treatments for addiction and mood disorders (Grimwood et al., 2011).
Anticancer and Antidiabetic Applications
Research on spirothiazolidines analogs delves into their potential as anticancer and antidiabetic agents, demonstrating the compound's broad therapeutic applicability. This study exemplifies how structural modifications can yield significant biological activity, paving the way for new drug development strategies (Flefel et al., 2019).
Safety And Hazards
Safety and hazard information for this compound is not available in the searched resources. Typically, this information is provided in a Material Safety Data Sheet (MSDS) for the compound. It’s important to handle all chemical compounds with appropriate safety measures.
Direcciones Futuras
Future research on this compound could involve elucidating its synthesis pathway, studying its reactivity, determining its physical and chemical properties, and investigating its potential biological activities. However, specific future directions would depend on the interests of the research community.
Please note that this analysis is based on the available data and may not be exhaustive. For a more comprehensive analysis, additional resources and experimental data may be required.
Propiedades
IUPAC Name |
2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-12-6-5-8-14(10-12)19-15(22)11-21-16(23)18(20-17(21)24)9-4-3-7-13(18)2/h5-6,8,10,13H,3-4,7,9,11H2,1-2H3,(H,19,22)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHULCOKZMVAIAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC12C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-dimethylbenzamide](/img/structure/B2508324.png)
![1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol](/img/structure/B2508325.png)


![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2508329.png)
![2-(4-fluorophenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2508330.png)
![2,2,2-trichloro-1-{4-[(3-chloro-2-thienyl)carbonyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B2508333.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methoxyethyl)oxamide](/img/structure/B2508337.png)

![3-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2508340.png)


